molecular formula C11H13BrO3 B2744188 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid CAS No. 1369782-01-3

3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid

Cat. No.: B2744188
CAS No.: 1369782-01-3
M. Wt: 273.126
InChI Key: KJZRIQWQRWBSSV-UHFFFAOYSA-N
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Description

Compounds like “3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid” belong to a class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

The synthesis of such compounds often involves methods like electrophilic aromatic substitution, where a bromine atom and an isobutyl group are introduced to the benzene ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can vary widely depending on the substituents present on the benzene ring. For example, the bromine atom might make the compound more reactive towards nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be predicted based on its structure. For example, the presence of a carboxyl group suggests that the compound will be acidic .

Scientific Research Applications

Enantioselective Synthesis

3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid and its derivatives play a crucial role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds can be synthesized enantioselectively, involving electrophilic attack of synthetic equivalents of aminomethyl groups upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process is significant for the production of compounds with potential applications in medicinal chemistry and drug design (Arvanitis et al., 1998).

Antiviral and Cytotoxic Activities

Compounds synthesized from this compound have been evaluated for their antiviral and cytotoxic activities. For instance, derivatives synthesized by condensation processes have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia, indicating their potential for developing new antiviral medications (Selvam et al., 2010).

Materials Science

In materials science, derivatives of this compound have been used in the synthesis of coordination polymers and liquid-crystalline structures. These materials have promising applications in catalysis, molecular recognition, and as components in electronic and photonic devices. For example, multilayered structures of liquid-crystalline complexes derived from benzoic acid derivatives exhibit unique properties that could be harnessed for developing new materials (Kishikawa et al., 2008).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has also been explored. These compounds have shown effectiveness against various microbial strains, offering a pathway to new antibiotics or preservatives (Tsyalkovsky et al., 2005).

Catalytic Applications

Research has demonstrated that certain derivatives of this compound can be utilized as catalysts in organic reactions. This includes applications in the synthesis of other complex organic molecules, highlighting the versatility and utility of these compounds in facilitating various chemical transformations (Gu et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many benzoic acid derivatives are irritants and should be handled with care .

Future Directions

The future directions for research on a compound like “3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZRIQWQRWBSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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